molecular formula C12H8N6O3S B304510 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine

3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B304510
M. Wt: 316.3 g/mol
InChI Key: OSYIJKITDNGMTB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and leishmaniasis.
In addition to its medical applications, this compound has also been studied for its potential use in the field of agriculture. It has been shown to have insecticidal properties and can be used as a pesticide to control pests in crops.

Mechanism of Action

The mechanism of action of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and physiological effects:
Studies have shown that 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA synthesis and repair. Physiologically, it induces apoptosis and inhibits cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer. Studies have shown that it can enhance the efficacy of other anticancer drugs when used in combination.
Another potential direction is the investigation of its use in the treatment of infectious diseases. Studies have shown that it has potential as an antitubercular and antileishmanial agent, and further research in this area could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its mechanism of action involves the inhibition of enzymes involved in DNA synthesis and repair, and it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. While it has advantages in terms of potency, its potential toxicity limits its use in certain experiments. Further research in this area could lead to the development of new treatments for cancer and infectious diseases.

Synthesis Methods

The synthesis of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 5-nitro-2-furaldehyde, thiosemicarbazide, and 3-pyridinecarboxaldehyde. The reaction proceeds under reflux in ethanol, and the resulting product is purified using column chromatography. The yield of the compound is approximately 60%.

properties

Product Name

3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine

Molecular Formula

C12H8N6O3S

Molecular Weight

316.3 g/mol

IUPAC Name

4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H8N6O3S/c19-18(20)10-4-3-9(21-10)7-14-17-11(15-16-12(17)22)8-2-1-5-13-6-8/h1-7H,(H,16,22)/b14-7+

InChI Key

OSYIJKITDNGMTB-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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